molecular formula C9H10ClN3 B2900897 5-Chloro-2-(3,6-dihydro-2H-pyridin-1-yl)pyrimidine CAS No. 1852473-43-8

5-Chloro-2-(3,6-dihydro-2H-pyridin-1-yl)pyrimidine

Cat. No.: B2900897
CAS No.: 1852473-43-8
M. Wt: 195.65
InChI Key: NMWGGQCFMISGJG-UHFFFAOYSA-N
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Description

5-Chloro-2-(3,6-dihydro-2H-pyridin-1-yl)pyrimidine is a heterocyclic compound that contains both pyrimidine and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(3,6-dihydro-2H-pyridin-1-yl)pyrimidine typically involves the reaction of 2-chloropyrimidine with 3,6-dihydro-2H-pyridine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(3,6-dihydro-2H-pyridin-1-yl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction can modify the pyridine ring .

Scientific Research Applications

5-Chloro-2-(3,6-dihydro-2H-pyridin-1-yl)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-2-(3,6-dihydro-2H-pyridin-1-yl)pyrimidine involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the structure of the derivatives used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its dual pyrimidine-pyridine structure, which imparts specific chemical and biological properties. This dual structure allows for diverse chemical modifications and applications in various fields .

Properties

IUPAC Name

5-chloro-2-(3,6-dihydro-2H-pyridin-1-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3/c10-8-6-11-9(12-7-8)13-4-2-1-3-5-13/h1-2,6-7H,3-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMWGGQCFMISGJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC=C1)C2=NC=C(C=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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